N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
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Overview
Description
N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide: is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with diethyl oxalate under acidic conditions to form the benzothiazine core.
Sulfonamide Formation: The benzothiazine intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 6-position.
N,N-Diethylation: Finally, the compound undergoes N,N-diethylation using diethylamine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated synthesis can be employed to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic uses, including as an anti-cancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
- N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride
Uniqueness
N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it often shows enhanced solubility and bioavailability, making it more effective in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-diethyl-3-oxo-4H-1,4-benzothiazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-14(4-2)19(16,17)9-5-6-11-10(7-9)13-12(15)8-18-11/h5-7H,3-4,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIKJHPAQITIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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